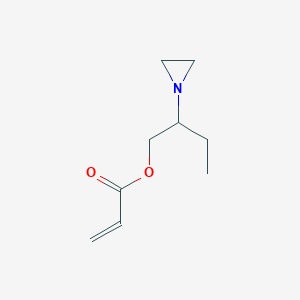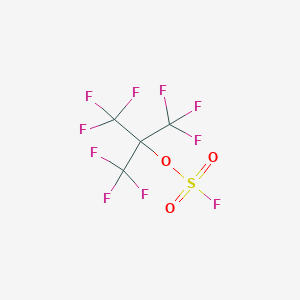
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl sulfurofluoridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl sulfurofluoridate is a fluorinated organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical reactions. It is widely used in various industrial and scientific applications due to its distinctive properties.
Vorbereitungsmethoden
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl sulfurofluoridate typically involves the reaction of hexafluoropropylene with sulfuryl fluoride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods often involve large-scale reactors and precise control of temperature and pressure to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl sulfurofluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of partially fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles, such as hydroxide or amine groups.
Common reagents used in these reactions include sulfuryl chloride, hydrogen peroxide, and sodium borohydride. The major products formed from these reactions vary depending on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl sulfurofluoridate has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions, particularly in the preparation of fluorinated compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to stabilize certain protein conformations.
Medicine: It is investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging techniques.
Industry: The compound is used in the production of high-performance materials, such as fluoropolymers and specialty coatings, due to its excellent chemical resistance and thermal stability.
Wirkmechanismus
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl sulfurofluoridate involves its interaction with various molecular targets and pathways. The compound’s high electronegativity and strong carbon-fluorine bonds contribute to its stability and reactivity. It can form stable complexes with metal ions and participate in catalytic cycles, enhancing the efficiency of certain chemical reactions. Additionally, its ability to stabilize specific protein conformations makes it valuable in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl sulfurofluoridate can be compared with other fluorinated compounds, such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: Similar in structure but lacks the sulfurofluoridate group, making it less reactive in certain chemical reactions.
Trifluoromethylsulfonyl fluoride: Contains a trifluoromethyl group and a sulfonyl fluoride group, offering different reactivity and applications.
Perfluorooctanoic acid: A perfluorinated carboxylic acid with distinct properties and environmental concerns.
The uniqueness of this compound lies in its combination of high thermal stability, chemical resistance, and versatility in various applications.
Eigenschaften
CAS-Nummer |
106054-87-9 |
|---|---|
Molekularformel |
C4F10O3S |
Molekulargewicht |
318.09 g/mol |
IUPAC-Name |
1,1,1,3,3,3-hexafluoro-2-fluorosulfonyloxy-2-(trifluoromethyl)propane |
InChI |
InChI=1S/C4F10O3S/c5-2(6,7)1(3(8,9)10,4(11,12)13)17-18(14,15)16 |
InChI-Schlüssel |
UTVGPSDCXUEWIK-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)OS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide)](/img/structure/B14332202.png)

![2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione](/img/structure/B14332215.png)
![4,4'-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid)](/img/structure/B14332216.png)
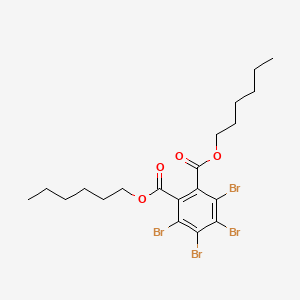
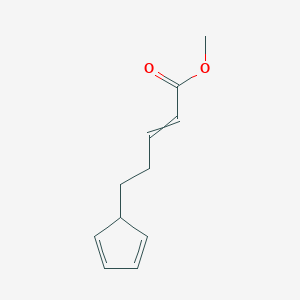

![2-[(Benzenesulfonyl)methyl]-1H-indole](/img/structure/B14332237.png)

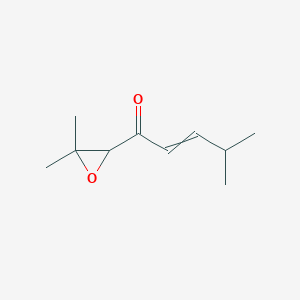
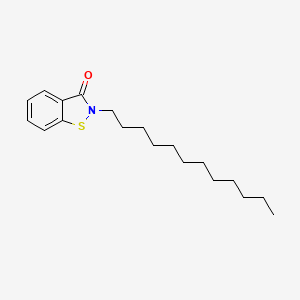

![3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro-](/img/structure/B14332272.png)
